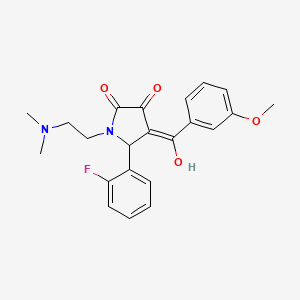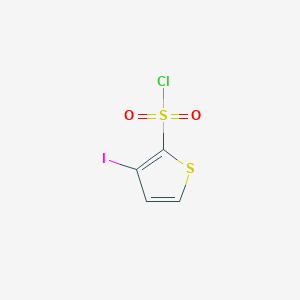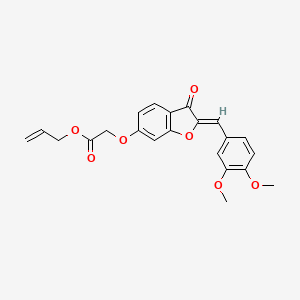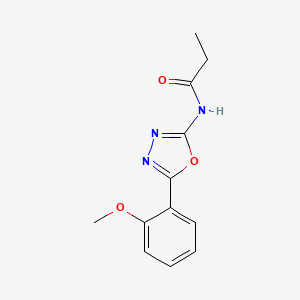
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, commonly known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antibacterial and Antifungal Agents
- Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which are structurally similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant antimicrobial activities, comparable to standard antibacterial agents like Ampicillin and antifungal agents like Flucanazole (Helal et al., 2013).
Anticancer Evaluation
- Studies have been conducted on 1,3,4-oxadiazole derivatives for their potential as anticancer agents. For instance, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown activity against cancer cell lines, indicating the therapeutic potential of this class of compounds (Salahuddin et al., 2014).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to have nematocidal activities. Some compounds in this study showed promising results against Bursaphelenchus xylophilus, a nematode species (Liu et al., 2022).
Anti-Inflammatory and Analgesic Actions
- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including some similar to this compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition
- Certain 1,3,4-oxadiazole derivatives have been investigated for their use as corrosion inhibitors in acidic media. This indicates a potential application in industrial settings to protect metals against corrosion (Bentiss et al., 2002).
Antiplasmodial Activities
- Some acyl derivatives of 1,3,4-oxadiazole, closely related to the compound , have been tested for their activities against Plasmodium falciparum, the parasite responsible for malaria. These studies contribute to the ongoing research for effective antimalarial agents (Hermann et al., 2021).
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as alpha amino acid amides . These compounds are amide derivatives of alpha amino acids and are known to interact with various biological targets.
Mode of Action
The mode of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide It is known that amides can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .
Biochemical Pathways
The specific biochemical pathways affected by N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide The compound’s molecular weight (2072689) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide . For example, the acidity or basicity of the environment can affect the compound’s ionization state, which in turn can influence its interaction with biological targets .
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCFRIJXYMTWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


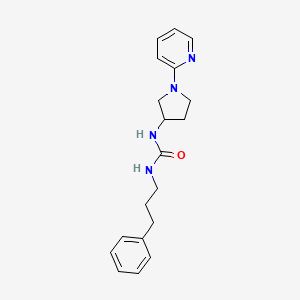
![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)


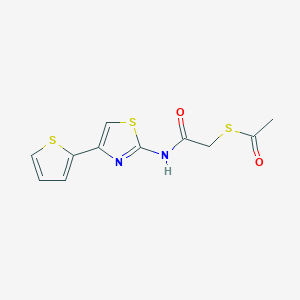
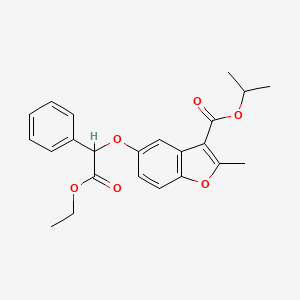
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

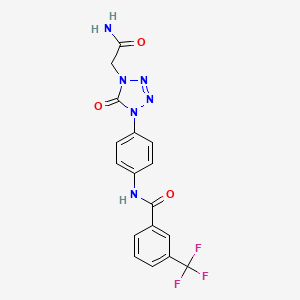
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)
